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molecular formula C12H19NO B8768982 2-(2-Tert-butoxyphenyl)ethanamine

2-(2-Tert-butoxyphenyl)ethanamine

Cat. No. B8768982
M. Wt: 193.28 g/mol
InChI Key: YMAZREHWLSEESP-UHFFFAOYSA-N
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Patent
US09096567B2

Procedure details

1-tert-Butoxy-2-(2-nitrovinyl)benzene (685 mg, 3.10 mmol) in tetrahydrofuran (10 ml) was cooled to 0° C. under an argon atmosphere (balloon). Lithium aluminum hydride (1 M in THF) (12384 μL, 12.4 mmol, equivalent to 470 mg) was added dropwise over 5 minutes. The reaction was stirred at 0° C. for 30 minutes and then at ambient temperature 4 hours. The reaction was quenched with 0.470 ml water at 0° C., followed by 0.470 ml 1 N aqueous NaOH at 0° C. After 15 minutes, an additional 1.45 ml water was added and the reaction mixture was warmed to ambient temperature and stirred rapidly for 1 hour, after which ethyl acetate (20 ml) and potassium were added. The reaction mixture was filtered and washed with ethyl acetate. The combined filtrate was concentrated in vacuo to afford the title compound (575 mg, 2.97 mmol, 96.1% yield) as a yellow oil.
Name
1-tert-Butoxy-2-(2-nitrovinyl)benzene
Quantity
685 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
12384 μL
Type
reactant
Reaction Step Two
Yield
96.1%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH:12]=[CH:13][N+:14]([O-])=O)([CH3:4])([CH3:3])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[C:1]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:12][CH2:13][NH2:14])([CH3:4])([CH3:3])[CH3:2] |f:1.2.3.4.5.6|

Inputs

Step One
Name
1-tert-Butoxy-2-(2-nitrovinyl)benzene
Quantity
685 mg
Type
reactant
Smiles
C(C)(C)(C)OC1=C(C=CC=C1)C=C[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
12384 μL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 0.470 ml water at 0° C.
CUSTOM
Type
CUSTOM
Details
followed by 0.470 ml 1 N aqueous NaOH at 0° C
WAIT
Type
WAIT
Details
After 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
an additional 1.45 ml water was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to ambient temperature
STIRRING
Type
STIRRING
Details
stirred rapidly for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
after which ethyl acetate (20 ml) and potassium were added
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC1=C(C=CC=C1)CCN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.97 mmol
AMOUNT: MASS 575 mg
YIELD: PERCENTYIELD 96.1%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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